molecular formula C11H12ClNO2 B3369580 N-(3-Chloro-phenyl)-3-ethoxy-acrylamide CAS No. 23980-99-6

N-(3-Chloro-phenyl)-3-ethoxy-acrylamide

Cat. No.: B3369580
CAS No.: 23980-99-6
M. Wt: 225.67 g/mol
InChI Key: MKBYYYBTCBDUMM-VOTSOKGWSA-N
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Description

N-(3-Chloro-phenyl)-3-ethoxy-acrylamide: is an organic compound characterized by the presence of a chloro-substituted phenyl group and an ethoxy-acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chloro-phenyl)-3-ethoxy-acrylamide typically involves the reaction of 3-chloroaniline with ethyl acrylate under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: N-(3-Chloro-phenyl)-3-ethoxy-acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The chloro group in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

Chemistry: N-(3-Chloro-phenyl)-3-ethoxy-acrylamide is used as a building block in organic synthesis

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers investigate these derivatives for their potential therapeutic applications.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of N-(3-Chloro-phenyl)-3-ethoxy-acrylamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and ethoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

  • N-(2-Chloro-phenyl)-3-ethoxy-acrylamide
  • N-(4-Chloro-phenyl)-3-ethoxy-acrylamide
  • N-(3-Bromo-phenyl)-3-ethoxy-acrylamide

Comparison: N-(3-Chloro-phenyl)-3-ethoxy-acrylamide is unique due to the position of the chloro group on the phenyl ring. This positional isomerism can significantly impact the compound’s chemical reactivity and biological activity. For instance, the 3-chloro derivative may exhibit different binding affinities and selectivities compared to its 2-chloro or 4-chloro counterparts, making it a valuable compound for specific applications.

Properties

IUPAC Name

(E)-N-(3-chlorophenyl)-3-ethoxyprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-2-15-7-6-11(14)13-10-5-3-4-9(12)8-10/h3-8H,2H2,1H3,(H,13,14)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBYYYBTCBDUMM-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC(=O)NC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/C(=O)NC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Chloro-phenyl)-3-ethoxy-acrylamide

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